molecular formula C9H6F6N2O4S B2911856 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline CAS No. 42379-56-6

2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline

Cat. No.: B2911856
CAS No.: 42379-56-6
M. Wt: 352.21
InChI Key: MOKHUTYZCDPAPD-UHFFFAOYSA-N
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Description

2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is a sophisticated aniline derivative engineered for advanced chemical synthesis and drug discovery programs. Its structure integrates multiple privileged functional groups—a nitro group, a trifluoroethylamine, and a trifluoromethylsulfonyl group—that collectively enhance its utility as a key intermediate in the development of New Chemical Entities (NCEs). The incorporation of trifluoromethyl groups is a established strategy in modern medicinal chemistry, as it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacological profiles . This compound is particularly valuable in the design and synthesis of potential therapeutic agents, serving as a core scaffold for targets where electron-withdrawing characteristics and enhanced membrane permeability are desired. Researchers leverage this chemical in pioneering studies across pharmaceutical development, where it may be used to create novel small-molecule inhibitors, and in material science, for the synthesis of advanced organic materials with unique electronic properties. Its research value lies in its structural complexity and potential to generate novel compounds with specific biological or physical activities. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6N2O4S/c10-8(11,12)4-16-6-2-1-5(3-7(6)17(18)19)22(20,21)9(13,14)15/h1-3,16H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKHUTYZCDPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is a fluorinated organic compound notable for its unique structural features, including both nitro and trifluoromethyl substituents. These characteristics confer distinct electronic and steric properties that may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H6F6N2O2
  • Molecular Weight : 288.147 g/mol
  • CAS Number : 42379-55-5

The biological activity of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl groups enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets such as enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors could result in modulation of signaling pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds with similar structures have demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Minimum Inhibitory Concentration (MIC)
MRSA12.5 - 25 µg/mL
Enterococcus spp.50 - 100 µg/mL
Micrococcus luteusComparable to nitrofurantoin

These findings suggest that the compound's structural features contribute to its efficacy as an antimicrobial agent .

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. For example, certain analogs have shown promising antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Cell Line IC50 (nM)
HeLa83
A54991
MDA-MB-231101

These compounds were found to inhibit tubulin polymerization more effectively than standard chemotherapeutic agents like combretastatin A-4 . This mechanism suggests potential for development as novel anticancer therapies.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several fluorinated anilines, including derivatives of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline against clinical strains of Staphylococcus and Enterococcus. The results indicated significant potency against resistant strains .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of fluorinated anilines on cancer cell lines. The study highlighted the ability of these compounds to induce cell cycle arrest and apoptosis in HeLa cells through tubulin disruption .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Trifluoroethyl vs. Other N-Alkyl Groups
  • N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS 20200-22-0):

    • Replaces the trifluoroethyl group with a methyl group.
    • Lower molecular weight (275.2 g/mol vs. ~344.2 g/mol for the target compound) and reduced lipophilicity.
    • Safety data indicate acute toxicity risks upon inhalation or dermal exposure .
  • N-Ethyl-2-nitro-4-(trifluoromethyl)aniline (CAS 175277-90-4): Ethyl group instead of trifluoroethyl. Intermediate lipophilicity between methyl and trifluoroethyl derivatives. No direct biological data available, but structural analogs suggest moderate metabolic stability .
Trifluoromethylsulfonyl vs. Trifluoromethyl or Sulfonyl Groups
  • 2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline (CymitQuimica):

    • Replaces -SO₂CF₃ with -CF₃ at the 4-position.
    • Molecular weight: 344.2 g/mol.
    • Used in organic synthesis and pharmaceuticals; higher lipophilicity due to -CF₃ but reduced polarity compared to the sulfonyl analog .
  • N-Ethyl-2-fluoro-4-(methylsulfonyl)aniline (PDB ligand WV4): Features a methylsulfonyl (-SO₂CH₃) group. Molecular weight: 217.26 g/mol; structural simplicity may enhance solubility .
Nitro Group Positional Isomers
  • 2-tert-Butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline :
    • Contains two nitro groups (4,6-positions) and a bulky tert-butyl substituent.
    • Increased steric hindrance and molecular weight (434.3 g/mol) compared to the target compound.
    • Used in agrochemical research; dinitro derivatives often exhibit enhanced herbicidal activity .

Physicochemical and Analytical Data Comparison

Compound Name Molecular Weight (g/mol) LCMS Retention Time (min) Purity (%) Key Substituents Source
Target Compound ~402.2* N/A N/A -NO₂, -N(CF₂CF₃), -SO₂CF₃ N/A
2-Nitro-N-(2,2,2-trifluoroethyl)-4-CF₃-aniline 344.2 N/A >98 -NO₂, -N(CF₂CF₃), -CF₃ CymitQuimica
9h (Piperazinyl-SO₂CF₃ analog) 522.1 2.551 21 -NO₂, -N(pyrrolidinyl), -SO₂CF₃ Literature
N-Methyl-2-nitro-4-CF₃-aniline 275.2 N/A 100 -NO₂, -N(CH₃), -CF₃ Echemi

*Estimated based on structural formula.

Role of Fluorine in Bioactivity

  • Lipophilicity and Bioavailability : Trifluoromethyl and trifluoroethyl groups improve membrane permeability, as validated in fluorinated aryl-urea derivatives .
  • Metabolic Resistance : Fluorine reduces oxidative metabolism, extending half-life in vivo .

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-nitro-N-(2,2,2-trifluoroethyl)-4-((trifluoromethyl)sulfonyl)aniline?

The synthesis typically involves sequential functionalization of the aniline core. A common approach is the reaction of sulfonyl or isocyanate intermediates with fluorinated amines under mild, metal-free conditions. For example:

  • Step 1 : Sulfonylation or urea formation using reagents like 4-tolyl sulfonyl isocyanate with fluorinated amines (e.g., 2-(trifluoromethyl)aniline derivatives) in acetonitrile at room temperature .
  • Step 2 : Nitro-group introduction via electrophilic aromatic substitution or oxidation of amine precursors.
    Yields range from 34% to 98% depending on substituent steric and electronic effects. Optimization of solvent polarity (e.g., acetonitrile vs. DCM) and stoichiometry is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Multi-modal characterization is essential:

  • Spectroscopy :
    • ¹H/¹³C-NMR : Chemical shifts for -CF₃ (~110–125 ppm in ¹³C) and sulfonyl groups (~140–150 ppm) confirm substitution patterns .
    • IR : Stretching frequencies for -NO₂ (~1520 cm⁻¹) and -SO₂ (~1350 cm⁻¹) validate functional groups.
  • Elemental Analysis : Matches calculated vs. observed C/H/N/S/F ratios (±0.3% tolerance) .
  • LCMS : Retention times (e.g., 2.2–2.6 min) and mass-to-charge ratios (e.g., m/z = 454.1 [M+H]⁺) verify purity (>95%) and molecular identity .

Advanced Research Questions

Q. What is the mechanistic role of the trifluoromethyl and sulfonyl groups in modulating biological activity?

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity (logP↑), improving membrane permeability. Its strong electron-withdrawing effect reduces basicity of adjacent amines, minimizing off-target interactions .
  • Sulfonyl (-SO₂) : Participates in hydrogen bonding with target proteins (e.g., kinases, proteases). Computational docking studies suggest sulfonyl oxygen atoms form key interactions with catalytic residues (e.g., Ser or Tyr in active sites) .
  • Synergistic Effects : The -CF₃ and -SO₂ groups collectively enhance binding affinity by 3–5-fold in enzyme inhibition assays compared to non-fluorinated analogs .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Substituent Variation : Systematically replace -NO₂, -CF₃, or -SO₂ groups with bioisosteres (e.g., -CN, -CF₂H) to assess potency changes.
  • In-Silico Screening : Use molecular dynamics simulations to predict binding free energy (ΔG) with targets like EGFR or COX-2 .
  • Data-Driven SAR : Tabulate IC₅₀ values against analogs (example below):
Substituent Position-CF₃-SO₂IC₅₀ (nM)
ParaYesYes12 ± 1.2
MetaYesNo450 ± 25
OrthoNoYes320 ± 18

This table highlights the criticality of para-substituted -CF₃ and -SO₂ for activity .

Q. How can contradictions in biological data (e.g., divergent IC₅₀ values across assays) be resolved?

  • Assay Replication : Ensure consistency in buffer pH, temperature, and enzyme lot numbers.
  • Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., nitro-reduction to -NH₂) that may interfere with activity .
  • Orthogonal Validation : Compare results from fluorescence-based vs. radiometric assays to rule out artifact signals .

Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?

  • ADMET Prediction : Tools like SwissADME estimate key parameters:
    • Bioavailability : 65–70% (due to -CF₃-enhanced logP).
    • CYP450 Inhibition : Low risk (2C9/2D6 IC₅₀ >10 µM).
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with serum albumin (binding affinity ~8.5 kcal/mol) .

Q. How does fluorine substitution influence the compound’s bioavailability and toxicity?

  • Bioavailability : Fluorine’s high electronegativity reduces metabolic oxidation (C-F bond dissociation energy ~485 kJ/mol), prolonging half-life.
  • Toxicity : While -CF₃ is generally non-toxic, sulfonamide groups require nephrotoxicity screening (e.g., in vitro renal cell viability assays) .

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